molecular formula C18H17IN2O B12725599 8-Methoxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide CAS No. 102852-75-5

8-Methoxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide

Cat. No.: B12725599
CAS No.: 102852-75-5
M. Wt: 404.2 g/mol
InChI Key: KUISRPCDKISZOL-UHFFFAOYSA-M
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Description

8-Methoxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[3,4-a]carbazolium core substituted with methoxy and methyl groups. It has garnered interest due to its potential biological activities and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[3,4-a]carbazole Core: This step involves the cyclization of appropriate precursors to form the pyrido[3,4-a]carbazole skeleton.

    Introduction of Methoxy and Methyl Groups: The methoxy and methyl groups are introduced through electrophilic substitution reactions.

    Quaternization: The final step involves the quaternization of the nitrogen atom in the pyrido[3,4-a]carbazole core with methyl iodide to form the iodide salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs, which can be further explored for their biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Methoxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide involves its interaction with specific molecular targets. Studies have shown that it can inhibit the PI3K/AKT/mTOR signaling pathway, leading to the induction of apoptosis in cancer cells . This pathway is crucial for cell proliferation and survival, making the compound a promising candidate for anticancer therapy.

Properties

CAS No.

102852-75-5

Molecular Formula

C18H17IN2O

Molecular Weight

404.2 g/mol

IUPAC Name

8-methoxy-2,5-dimethylisoindolo[2,1-a][1,7]naphthyridin-2-ium;iodide

InChI

InChI=1S/C18H17N2O.HI/c1-12-8-17-16-9-14(21-3)5-4-13(16)10-20(17)18-11-19(2)7-6-15(12)18;/h4-11H,1-3H3;1H/q+1;/p-1

InChI Key

KUISRPCDKISZOL-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=C3C=C(C=CC3=CN2C4=C1C=C[N+](=C4)C)OC.[I-]

Origin of Product

United States

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